Home > Products > Building Blocks P1243 > 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine - 54970-96-6

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Catalog Number: EVT-378937
CAS Number: 54970-96-6
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through a condensation reaction between 2-aminopyridine and a suitably substituted α-haloketone. This reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, in the presence of a base, such as sodium acetate. []

Chemical Reactions Analysis

One notable chemical reaction involving 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is its reductive cyclization with triethyl phosphite. This reaction, which proceeds under high temperatures, can lead to the formation of various cyclized products depending on the specific substituents present on the molecule. This reaction is of interest due to its potential to generate novel heterocyclic structures with unique biological activities. []

Applications
  • Anticancer Agents: Imidazo[1,2-a]pyridines have shown promising activity against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. [, ]
  • Antimicrobial Agents: Some imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activities. [, ]
  • Antiulcer Agents: Certain imidazo[1,2-a]pyridines possess both antisecretory and cytoprotective activities, making them potential candidates for the treatment of gastric ulcers. [, ]
  • Cardiotonic Agents: Specific imidazo[1,2-a]pyridines have been investigated as cardiotonic agents due to their ability to inhibit phosphodiesterase III and increase cardiac contractility. [, , ]
  • Organic Solar Cells: Certain imidazo[1,2-a]pyridines have been incorporated into organic solar cells due to their ability to form hydrogen bonds with fullerene derivatives, enhancing charge transport and improving device performance. []

7-Methyl-2-(2′-nitrophenyl)imidazo[1,2-a]pyridine

  • Compound Description: This compound served as the starting material for a series of reductive cyclization reactions using hot triethyl phosphite. []
  • Relevance: This compound is structurally similar to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, differing only in the position of the nitro group on the phenyl ring (2' position vs. 3 position).

2-(3-Methoxyphenyl)-3-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine

  • Compound Description: This compound was the subject of a crystal structure analysis. []
  • Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. It differs by having a 3-methoxyphenyl substituent at the 2-position instead of a 3-nitrophenyl group and a (phenylsulfonyl)methyl substituent at the 3-position.

3-((2-Methoxyphenyl)selanyl)-7-methyl-2-phenylimidazol[1,2-a]pyridine (IP-Se-06)

  • Compound Description: This selenylated imidazo[1,2-a]pyridine derivative exhibited high cytotoxicity against glioblastoma cells and demonstrated a pharmacological profile suitable for potential blood-brain barrier permeability. [] It induces apoptosis, modulates the intracellular redox state, and inhibits key signaling pathways involved in cell growth, proliferation, and inflammation. [, ]
  • Relevance: This compound shares the 7-methyl imidazo[1,2-a]pyridine core structure with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, but differs in the 2-position (phenyl substituent) and the presence of a selenium-containing substituent at the 3-position.

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide

  • Compound Description: This potent dual PI3K/mTOR inhibitor shows excellent kinase selectivity and good cellular growth inhibition. [] A carbon-11 labeled version of this compound was investigated as a potential PET imaging probe for cancer. []
  • Relevance: This compound contains an imidazo[1,2-a]pyridine moiety, highlighting the importance of this scaffold in the development of kinase inhibitors. While not directly analogous to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, it showcases the potential for diverse substitutions and modifications on the core structure to achieve desired biological activity.
  • Compound Description: These compounds were part of a study investigating the fluorescent properties of imidazo[1,2-a]pyridine derivatives. []
  • Relevance: These compounds represent a series of modifications on the imidazo[1,2-a]pyridine scaffold, with variations in the substituents at the 2- and 7-positions. The study focused on the impact of these structural changes on the compounds' fluorescence properties. While not all are direct analogues of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they highlight the versatility of the imidazo[1,2-a]pyridine core for exploring various physical and chemical properties.

2-(Furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine

  • Compound Description: This compound was identified as the first selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3). Structure-activity relationship studies demonstrated the importance of substituents at the 7- and 8-positions for activity and selectivity towards EAAT3. []
  • Relevance: This compound shares the imidazo[1,2-a]pyridine core with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. This particular compound demonstrates the potential for achieving selectivity within a specific target family (excitatory amino acid transporters) by manipulating substituents on the imidazo[1,2-a]pyridine scaffold.
  • Compound Description: The conformational behaviour of these sterically crowded heterocycles was studied using molecular modeling and X-ray crystallography. []
  • Relevance: These compounds share the core imidazo[1,2-a]pyridine structure with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. The studies on these compounds highlight the influence of steric factors and conformational flexibility on the properties of imidazo[1,2-a]pyridine derivatives.

Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one (ZSET1446)

  • Compound Description: This novel azaindolizinone derivative improves methamphetamine-induced impairment of recognition memory in mice by activating extracellular signal-regulated kinase 1/2 (ERK1/2). []
  • Relevance: Although not a direct analogue, this compound demonstrates the potential for incorporating the imidazo[1,2-a]pyridine scaffold into larger, more complex structures with potential therapeutic applications in the central nervous system, while 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine focuses on exploring the core structure itself.

7-Methyl-2-(p-methylphenyl)imidazo[1,2-a]pyridine-3-ethylcarboxylate

  • Compound Description: This compound was used as a starting material for the synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazoles, which were then evaluated for their antimicrobial activity. []
  • Relevance: This compound shares the 7-methyl imidazo[1,2-a]pyridine core with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, differing in the presence of a p-methylphenyl substituent at the 2-position and an ethylcarboxylate group at the 3-position. This highlights the utility of the imidazo[1,2-a]pyridine scaffold as a building block for creating diverse heterocyclic compounds with potential biological activity.

1,2-Dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020)

  • Compound Description: This cardiotonic agent exhibits a potent positive inotropic effect with a minor chronotropic effect. [] Mechanistic studies suggest its inotropic action is primarily mediated by an increase in cardiac cyclic AMP content due to inhibition of cyclic AMP-specific phosphodiesterase. [, ]
  • Relevance: This compound incorporates an imidazo[1,2-a]pyridine moiety at the 6-position of a pyridinone ring system. While structurally distinct from 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, it exemplifies the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry and its potential for development as a therapeutic agent.

Methyl imidazo[1,2-a]pyridine-5-carboxylate

  • Compound Description: This compound was used as a reference in a study comparing the fluorescence intensities of various 1,2,3-triazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine esters. []
  • Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, with a methyl carboxylate substituent at the 5-position. This compound emphasizes the potential of imidazo[1,2-a]pyridines as fluorescent probes and highlights the influence of substituent effects on their photophysical properties.

2-Methylimidazo[1,2-a]pyridine

  • Compound Description: This compound served as a starting material in the synthesis of new Mannich bases. The study compared conventional heating with microwave irradiation as methods for conducting the Mannich reaction. []
  • Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, differing only in the absence of the 7-methyl substituent and the 2-(3-nitrophenyl) group. This compound exemplifies the utility of imidazo[1,2-a]pyridines as substrates for chemical transformations and highlights the potential for exploring different reaction conditions for their derivatization.

Various Imidazo[1,2-a]pyridine-2-cabroxamides

  • Compound Description: These compounds are patented as potential therapeutic agents for treating diseases associated with the nuclear receptor NOT. The patent encompasses a wide range of substituents on the imidazo[1,2-a]pyridine core and the cabroxamide moiety. []
  • Relevance: These compounds demonstrate the versatility of the imidazo[1,2-a]pyridine scaffold for generating diverse libraries of compounds for drug discovery efforts. While structurally distinct from 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they highlight the potential of this core structure for developing therapeutics targeting a wide range of biological targets.
  • Compound Description: These compounds are antiulcer agents that exhibit both antisecretory and cytoprotective activities. []
  • Relevance: These compounds highlight the relevance of the imidazo[1,2-a]pyridine scaffold (and the closely related imidazo[1,2-a]pyrazine) in the development of antiulcer drugs. While not directly analogous to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they showcase the potential for this core structure to be tailored for specific therapeutic applications by altering substituents.
  • Compound Description: These compounds were synthesized and evaluated for positive inotropic activity. The study focused on exploring the impact of varying the position of the imidazo[1,2-a]pyridine moiety on the pyridinone ring and the introduction of different substituents. []
  • Relevance: This series of compounds, particularly 1,2-Dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2- oxo-3-pyridinecarbonitrile hydrochloride monohydrate (E-1020) which is shared with the previous compound description, demonstrates the impact of structural modifications on the biological activity of imidazo[1,2-a]pyridine-containing compounds, further supporting the versatility of this scaffold in medicinal chemistry. Although not direct analogues of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they highlight the importance of structural diversity in optimizing desired properties.
  • Compound Description: These compounds are cephalosporin derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. []
  • Relevance: These cephalosporins demonstrate the effectiveness of incorporating an imidazo[1,2-a]pyridinium moiety into a known antibiotic scaffold for enhancing antibacterial activity and spectrum. While not direct analogues of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they highlight the potential of this core structure as a valuable building block for developing new antimicrobial agents.
  • Compound Description: These compounds were synthesized and evaluated for their antineoplastic activity. The study focused on exploring the effect of different substituents on the benzo[4,5]imidazo[1,2-a]pyrimidine scaffold. []
  • Relevance: While these compounds contain a benzimidazole moiety fused to the imidazo[1,2-a]pyridine core, they are structurally related to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. This series exemplifies the potential for extending the imidazo[1,2-a]pyridine scaffold into larger, fused ring systems with potential applications in cancer therapy.
  • Compound Description: The photoisomerization of these compounds was studied, exploring the influence of substituents and ring fusion on their reactivity under UV and VIS irradiation. []
  • Relevance: These compounds, although more complex than 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, share the core imidazo[1,2-a]pyridine structure and demonstrate the potential for photochemical transformations of this scaffold. This highlights the diverse reactivity and potential applications of imidazo[1,2-a]pyridine derivatives beyond traditional synthetic manipulations.
  • Compound Description: These imidazopyridine derivatives were investigated as corrosion inhibitors for carbon steel in hydrochloric acid solution. []
  • Relevance: These compounds are structurally similar to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, exhibiting variations in the substituents on the phenyl ring and the imidazo[1,2-a]pyridine core. This highlights the potential of imidazopyridines as corrosion inhibitors and showcases the impact of structural modifications on their efficacy.
  • Compound Description: These condensed-heterocyclic azolium cephalosporins exhibited potent antibacterial activity and a broad antibacterial spectrum, surpassing the activity of ceftazidime. []
  • Relevance: These compounds demonstrate the utility of incorporating various condensed-heterocyclic azolium moieties, including imidazo[1,5-a]pyridinium, imidazo[1,2-b]pyridazinium, and pyrazolo[1,5-a]pyridinium, into the cephalosporin scaffold to improve their antibacterial properties. While not directly analogous to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they highlight the potential of structurally related heterocyclic systems for developing effective antimicrobial agents.

47. 2-Amino [2,3:4,5] imidazo [1,2-a] [, , ] triazines48. 2(1H-imidazo [4,5-b] pyridine-2-yl) imino) -2,3-dihydro-1H-imidazoles49. Pyrido [, , , ] imidazo [1,2-a] pyrimidones50. 9H [, , ] triazolo [4,3:1,2] imidazo [4,5-b] pyridines51. 1-(1H-imidazo [4,5-b] pyridine-2-yl) -3-methyl-1H-pyrazol-5-ol

  • Compound Description: These novel guanidine-anellated heterocycles were designed, synthesized, and evaluated for their biological activities. Many of the compounds exhibited pronounced antibacterial and antifungal effects. []
  • Relevance: These compounds showcase the potential of utilizing the imidazo[4,5-b]pyridine scaffold for creating a diverse range of biologically active heterocycles. While structurally distinct from 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they highlight the potential of exploring different annulation strategies and incorporating various pharmacophores onto the imidazo[4,5-b]pyridine core for developing new therapeutic agents.
  • Compound Description: These compounds are patented as selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension (PAH). []
  • Relevance: While these compounds are structurally distinct from 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they demonstrate the potential of incorporating the imidazo[1,2-a]pyridine scaffold into complex drug-like molecules targeting specific therapeutic areas. This highlights the versatility of this core structure and its suitability for developing selective and potent inhibitors.
  • Compound Description: This compound was identified as a component in the benzene/ethanol extractive of waste leaves from Platanus × acerifolia (Ait.) Willd. []
  • Relevance: This compound shows a fused ring system incorporating an imidazo[2,1-] moiety, structurally related to the imidazo[1,2-a]pyridine core of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. This highlights the presence of structurally similar heterocyclic systems in natural products, emphasizing the relevance of exploring these scaffolds for biological activity.
  • Compound Description: These heterocyclic aromatic amines (HAAs) are potential carcinogens found in food. They were studied to investigate their potential for entrapment by magnetic microcapsules within the gastrointestinal tract. []
  • Relevance: These compounds, while not directly analogous to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, exemplify the significance of imidazo-containing heterocycles in food chemistry and toxicology. The study highlights the potential for mitigating the exposure to these potential carcinogens through entrapment methods.

Properties

CAS Number

54970-96-6

Product Name

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

IUPAC Name

7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c1-10-5-6-16-9-13(15-14(16)7-10)11-3-2-4-12(8-11)17(18)19/h2-9H,1H3

InChI Key

ZJQYLKVDBSTLMC-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

5.7 [ug/mL]

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.